6-APA Flucloxacillin
Description
Contextualization of Beta-Lactam Antibiotics and their Chemical Significance
Beta-lactam antibiotics are a cornerstone of antibacterial therapy, their efficacy intrinsically linked to the presence of a unique chemical feature: the beta-lactam ring. wikipedia.org This four-membered cyclic amide is highly reactive due to significant ring strain, a characteristic that is fundamental to its mechanism of action. wikipedia.org From a chemical standpoint, the beta-lactam ring mimics the D-alanyl-D-alanine moiety of peptidoglycan, a critical component of the bacterial cell wall. frontiersin.org This structural mimicry allows the antibiotic to bind to and inhibit penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains. frontiersin.orgtoku-e.com The irreversible acylation of the PBP active site by the beta-lactam ring disrupts cell wall synthesis, ultimately leading to bacterial cell lysis. frontiersin.org The chemical significance of this class of compounds is underscored by the fact that for many years, they constituted more than half of all commercially available antibiotics. wikipedia.org
Classification and Structural Features of Isoxazolyl Penicillins
Flucloxacillin (B1213737) belongs to the isoxazolyl penicillin subclass of beta-lactam antibiotics. unesp.br These semi-synthetic compounds are all derived from the core penicillin nucleus, 6-aminopenicillanic acid (6-APA). chemicalbook.com A defining structural feature of this group, which includes oxacillin (B1211168), cloxacillin (B1194729), and dicloxacillin, is the presence of a 3,5-disubstituted 4-isoxazolyl side chain. chemicalbook.comresearchgate.net This bulky side chain provides steric hindrance, rendering the beta-lactam ring resistant to hydrolysis by beta-lactamase enzymes produced by some bacteria. wikipedia.orgnews-medical.net
The chemical structure of flucloxacillin is specifically 6β-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamido] side-chain attached to the 6-amino position of the penicillanic acid core. nih.gov This specific substitution pattern, particularly the presence of both a chlorine and a fluorine atom on the phenyl ring, differentiates it from other isoxazolyl penicillins like dicloxacillin. chemicalbook.com
Table 1: Structural Comparison of Isoxazolyl Penicillins
| Compound | Substituent at R1 | Substituent at R2 |
|---|---|---|
| Oxacillin | H | H |
| Cloxacillin | Cl | H |
| Dicloxacillin | Cl | Cl |
| Flucloxacillin | F | Cl |
Historical Development and Chemical Evolution within the Penicillin Class
The journey to flucloxacillin began with Alexander Fleming's accidental discovery of penicillin in 1928 from the mold Penicillium notatum. wikipedia.orgsciencemuseum.org.uk However, it took the work of Howard Florey, Ernst Chain, and their team at the University of Oxford to isolate and purify the active compound, leading to its large-scale production during World War II. wikipedia.orgacs.orglibretexts.org The determination of penicillin's chemical structure by Dorothy Hodgkin was a pivotal moment, paving the way for the development of semi-synthetic penicillins. wikipedia.org
A significant breakthrough occurred in 1958 when scientists at Beecham Research Laboratories successfully isolated the penicillin nucleus, 6-aminopenicillanic acid (6-APA). wikipedia.org This discovery was crucial because direct modification of the naturally occurring penicillin G side chain was impractical due to the molecule's susceptibility to hydrolysis. wikipedia.org The availability of 6-APA as a starting material allowed for the synthesis of a vast array of semi-synthetic penicillins with modified side chains, leading to compounds with improved properties. wikipedia.orgontosight.ai The isoxazolyl penicillins, including flucloxacillin which was patented in 1961, were developed to be resistant to the penicillinase enzymes that inactivate many other penicillins. wikipedia.orgwikipedia.org The synthesis of flucloxacillin involves the acylation of 6-APA with 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. chemicalbook.comgoogle.com
Academic Research Trajectories for Flucloxacillin
Current academic research on flucloxacillin from a chemical perspective explores several avenues. One area of focus is the development of more efficient and environmentally friendly synthetic methods. google.comnih.gov This includes in-situ processes that avoid the isolation of intermediates like 6-APA, thereby improving yield and reducing the use of organic solvents. googleapis.com
Another significant research trajectory investigates the degradation of flucloxacillin. Studies have examined its stability in various aqueous and solvent systems, which is crucial for understanding its chemical behavior. orientjchem.org Research has also delved into the interaction of flucloxacillin with proteins. For instance, studies have shown that flucloxacillin can form protein adducts, particularly in liver cells, which is a key area of investigation in understanding potential mechanisms of drug-induced liver injury from a chemical standpoint. acs.org Furthermore, analytical chemistry plays a vital role in developing and refining methods, such as high-performance liquid chromatography (HPLC), for the precise determination of flucloxacillin in various matrices. nih.gov
Properties
Molecular Formula |
C₂₇H₂₇ClFN₅O₇S₂ |
|---|---|
Molecular Weight |
652.11 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Flucloxacillin
Central Role of 6-Aminopenicillanic Acid (6-APA) as a Core Precursor
The synthesis of flucloxacillin (B1213737), like other semi-synthetic penicillins, is fundamentally dependent on the availability of 6-aminopenicillanic acid (6-APA). antibioticdb.comresearchgate.net This compound serves as the essential nucleus or backbone upon which the characteristic isoxazolyl side chain of flucloxacillin is chemically attached. researchgate.netontosight.ai 6-APA is a beta-lactam compound featuring a bicyclic structure composed of a thiazolidine (B150603) ring and a beta-lactam ring. cymitquimica.com The amino group at the 6-position is the key functional group that allows for the acylation process, leading to the creation of a wide array of semi-synthetic penicillins with varied antibacterial properties. ontosight.aicymitquimica.com
Chemical Derivation of 6-APA from Penicillin G
The primary industrial source of 6-APA is the enzymatic hydrolysis of penicillin G. ontosight.aiscialert.net This biotransformation process utilizes the enzyme penicillin G acylase (PGA), which catalyzes the deacylation of penicillin G, cleaving the phenylacetyl side chain to yield 6-APA and phenylacetic acid as a byproduct. scialert.netresearchgate.net This enzymatic method is favored over chemical synthesis due to its efficiency and environmentally friendly nature. researchgate.net The reaction is typically carried out in an aqueous environment under controlled pH and temperature to ensure optimal enzyme activity and product yield. scialert.netscispace.com
While enzymatic hydrolysis is the dominant method, chemical processes for producing 6-APA have also been developed. One such method involves reacting a 6-acylaminopenicillanic acid with a halogenated compound like phosphorus trihalide in the presence of an acid-binding agent to protect the carboxyl group. google.com Subsequent reactions with an imino halide-forming reagent, followed by alcoholysis and hydrolysis, yield 6-APA. google.com However, these chemical routes are often more complex and costly than the enzymatic approach. researchgate.net
Industrial and Laboratory Scale Production of 6-APA
On an industrial scale, the production of 6-APA heavily relies on the enzymatic hydrolysis of penicillin G. scialert.net This process often employs immobilized enzymes or whole cells containing penicillin G acylase. scialert.netacs.org Immobilization of the enzyme offers several advantages, including easier separation from the reaction mixture, reusability of the biocatalyst, and improved operational stability. scialert.netacs.org The reaction is typically performed in large bioreactors where conditions such as pH, temperature, and substrate concentration are carefully controlled to maximize the conversion of penicillin G to 6-APA. scispace.comcore.ac.uk Following the enzymatic reaction, a multi-step downstream process is required to isolate and purify the 6-APA. This often involves acidification to precipitate phenylacetic acid, which is then removed by extraction with an organic solvent. scialert.netunibuc.ro The aqueous solution containing 6-APA is then further processed to crystallize the final product. scialert.net
On a laboratory scale, similar principles of enzymatic hydrolysis are applied, though often with smaller reaction volumes. scialert.net Researchers may use free or immobilized enzymes to produce 6-APA for research purposes, such as the development of new semi-synthetic penicillin derivatives. researchgate.netscialert.net The isolation process at this scale also involves extraction and crystallization steps to obtain pure 6-APA. scialert.net
Chemical Synthesis Pathways to Flucloxacillin from 6-APA
The synthesis of flucloxacillin from 6-APA is primarily achieved through an acylation reaction, where the isoxazolyl side chain is attached to the amino group of the 6-APA nucleus. google.comgoogle.com
Acylation Reactions with 6-APA and Isoxazolyl Side Chains
The core of flucloxacillin synthesis lies in the formation of an amide bond between the 6-amino group of 6-APA and the carboxylic acid of the isoxazolyl side chain, specifically 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. google.comgoogle.com This reaction is typically carried out in a suitable solvent system. google.comgoogle.com The direct reaction between the carboxylic acid and 6-APA is generally not efficient and requires the activation of the carboxylic acid group. google.com
Role of Activating Agents in Acyl Chloride Formation
To facilitate the acylation reaction, the carboxylic acid of the isoxazolyl side chain is converted into a more reactive derivative, most commonly an acyl chloride. google.comgoogle.com This is achieved by reacting the carboxylic acid with a chlorinating agent. Common activating agents used for this purpose include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and oxalyl chloride ((COCl)₂). google.comreddit.comlibretexts.org The reaction with these agents replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming the highly reactive 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. google.comgoogle.com The choice of activating agent and reaction conditions can influence the yield and purity of the resulting acyl chloride. reddit.com In some patented methods, the formation of the acyl chloride is catalyzed by an organic amine, such as DMF or N,N-dimethylacetamide. google.comgoogle.com
Optimization of Reaction Conditions for Synthesis
The successful synthesis of flucloxacillin relies on the careful optimization of several reaction parameters. These include the molar ratios of reactants, temperature, pH, and the choice of solvents. google.comgoogle.cominnovareacademics.in
For the acylation step, the reaction is often carried out in a biphasic system, with 6-APA dissolved in an aqueous alkaline solution and the acyl chloride in an organic solvent. google.com The pH of the aqueous phase is crucial and is typically maintained in a slightly alkaline range to ensure the amino group of 6-APA is deprotonated and thus nucleophilic, while minimizing the hydrolysis of the beta-lactam ring. google.comgoogleapis.com Temperature control is also critical; the reaction is often conducted at low temperatures (e.g., 0-10°C) to control the exothermic reaction and prevent degradation of the reactants and product. google.comgoogle.com
After the acylation is complete, the reaction mixture is acidified to precipitate the flucloxacillin acid. google.com The product is then extracted into an organic solvent, washed, and crystallized. google.comgoogle.com Further reaction with a sodium salt, such as sodium isooctanoate, can be used to form the more stable and pharmaceutically used flucloxacillin sodium salt. google.comgoogle.com The optimization of these conditions is essential to maximize the yield and purity of the final flucloxacillin product. google.comresearchgate.net
Purification and Isolation Techniques for Flucloxacillin
The purification and isolation of flucloxacillin are critical steps following its synthesis to ensure the final product meets stringent purity standards. Various techniques are employed, often in combination, to remove unreacted starting materials, by-products, and other impurities. The primary methods include extraction, crystallization, and chromatography.
Initial purification of flucloxacillin sodium can be achieved through liquid-liquid extraction. google.com A common method involves dissolving the raw flucloxacillin sodium in water and then extracting this aqueous phase with a water-immiscible organic solvent, such as ether. google.com This process effectively separates impurities that are more soluble in the organic phase, yielding an aqueous solution of partially purified flucloxacillin sodium. google.com Further treatment of the aqueous phase with alkali metal alkoxides, like sodium methylate or sodium ethylate, can also be part of the purification sequence. google.com
Crystallization is a fundamental technique for isolating flucloxacillin, often as its sodium salt, in a solid, highly purified form. The choice of solvent system is crucial and determines the resulting crystal form (polymorph), which can affect properties like solubility. researchgate.net Research has identified several methods to produce different crystalline forms of flucloxacillin sodium. researchgate.netgoogle.comgoogle.com For instance, dissolving flucloxacillin sodium in ethanol, heating the solution to boiling, followed by hot filtration and slow cooling, is one established crystallization procedure. google.com Another approach involves dissolving the compound in a ketone solvent (e.g., acetone), adding an ether solvent (like isopropyl ether), and subsequently introducing an ester solvent (such as ethyl acetate) to induce crystallization. google.com A further method described in the synthesis of flucloxacillin acid involves concentrating an organic solution of the acid and then adding water to the alcoholic solvent to precipitate the crystals. google.com
Table 1: Examples of Crystallization Methods for Flucloxacillin Sodium
| Method | Solvents | Process | Reference |
|---|---|---|---|
| Polymorph Formation | Ethanol | Dissolve raw material in ethanol, heat under boiling conditions for 0.5h, filter while hot, then cool slowly to crystallize. | google.com |
| Polymorph Formation | Acetone, Isopropyl ether, Ethyl acetate (B1210297) | Dissolve in acetone, add isopropyl ether with stirring, cool, then add ethyl acetate to induce crystallization. | google.com |
| Intermediate Purification | Alcoholic solvent, Water | Concentrate organic layer containing flucloxacillin acid, dissolve residue in an alcohol, and add water to precipitate crystals. | google.com |
For achieving very high levels of purity, chromatographic techniques are indispensable. Preparative column chromatography is particularly effective. A patented method details a three-stage purification process where the final step is separation using a preparative neutral alumina (B75360) chromatographic column. google.com In this process, an aqueous solution of flucloxacillin sodium is passed through the column, and the fraction containing the desired compound is collected, concentrated under reduced pressure, and dried to yield the final product with purities ranging from 98.5% to 99.8%. google.com High-Performance Liquid Chromatography (HPLC) methods, while often used for analysis, provide the basis for preparative-scale separation. akjournals.comresearchgate.net These methods typically use reverse-phase columns (like C18) with a mobile phase consisting of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent like acetonitrile. akjournals.comingentaconnect.com
Table 2: Example of Preparative Chromatographic Purification of Flucloxacillin Sodium
| Parameter | Details | Reference |
|---|---|---|
| Stationary Phase | Neutral alumina (ICN Alumina N), 18-32 µm particle diameter | google.com |
| Mobile Phase | Methanol-Water (70:30 v/v) | google.com |
| Flow Rate | 1.5 ml/min | google.com |
| Detection Wavelength | 225 nm | google.com |
| Post-Column Process | Eluent collected, concentrated under reduced pressure, vacuum-dried | google.com |
| Reported Purity | 98.5% - 99.8% | google.com |
| Reported Yield | 94.8% - 98.0% | google.com |
Alternative or Novel Synthetic Approaches
In response to the demand for more efficient and environmentally benign manufacturing processes, research has explored alternatives to the traditional chemical synthesis of flucloxacillin. These novel approaches often leverage enzymes to catalyze key reaction steps, leading to strategies categorized as enzymatic and chemo-enzymatic synthesis.
Fully enzymatic synthesis strategies aim to use biological catalysts to construct the flucloxacillin molecule from its precursors. The core of this approach is the enzymatic acylation of 6-aminopenicillanic acid (6-APA), which forms the backbone of all semi-synthetic penicillins. ontosight.ai The key enzyme in this process is penicillin acylase (also known as penicillin amidase). google.comnih.gov
The process involves the direct coupling of the flucloxacillin side chain—3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid—with the amino group of 6-APA. The penicillin acylase enzyme catalyzes the formation of the amide bond between these two precursors. nih.gov For this reaction to occur, the side chain must be in an "activated" form, such as an ester or amide, which the enzyme can recognize and transfer to 6-APA. nih.gov Research has demonstrated that mutant penicillin G acylases have been developed specifically for the synthesis of various semi-synthetic antibiotics, including flucloxacillin. google.com This method avoids the use of harsh chemical reagents and can proceed under mild aqueous conditions.
Table 3: Components of the Enzymatic Synthesis of Flucloxacillin
| Component | Role | Example/Description | Reference |
|---|---|---|---|
| Enzyme | Catalyst | Penicillin G Acylase (mutant or immobilized) | google.comnih.gov |
| Nucleus Substrate | Penicillin backbone | 6-Aminopenicillanic Acid (6-APA) | ontosight.ainih.gov |
| Acyl Donor Substrate | Side-chain precursor | Activated ester/amide of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | nih.gov |
| Product | Final antibiotic | Flucloxacillin | google.com |
Chemo-enzymatic routes represent a hybrid approach that combines the efficiency of chemical synthesis for creating complex precursors with the high selectivity of enzymatic catalysis for the final coupling step. This is currently a more common and practical alternative to fully chemical synthesis.
In a typical chemo-enzymatic synthesis of flucloxacillin, the process is divided into distinct stages:
Chemical Synthesis of the Side Chain : The complex aromatic side chain, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-formic acid, is constructed using conventional organic chemistry methods. google.comgoogle.com
Production of the Nucleus : The 6-aminopenicillanic acid (6-APA) nucleus is produced on a large scale, typically through the fermentation of Penicillium chrysogenum to yield penicillin G, followed by the enzymatic hydrolysis of penicillin G using penicillin G acylase to remove its natural side chain. ontosight.ai
Enzymatic Coupling : The chemically synthesized side chain (as an activated derivative) and the fermentatively produced 6-APA are then combined in an aqueous medium. Penicillin acylase is used to catalyze the specific acylation of 6-APA with the side chain, forming flucloxacillin. nih.govnih.gov
This route leverages the strengths of both disciplines, using chemical synthesis for transformations not easily achieved enzymatically and using an enzyme for the crucial amide bond formation, which offers high specificity and avoids the need for protecting groups and harsh activating agents common in purely chemical approaches. ufrgs.br
Molecular Mechanisms of Action and Target Interactions of Flucloxacillin
Inhibition of Bacterial Cell Wall Biosynthesis
The fundamental mechanism of flucloxacillin (B1213737) involves the inhibition of the final stage of bacterial cell wall synthesis. drugbank.comnih.gov The bacterial cell wall is crucial for maintaining structural integrity and protecting the bacterium from osmotic pressure. numberanalytics.com By disrupting this vital structure, flucloxacillin ultimately leads to cell death. numberanalytics.commedtigo.com
Flucloxacillin's primary molecular targets within bacteria are Penicillin-Binding Proteins (PBPs). numberanalytics.commedtigo.comjennysjamjar.com.au These are enzymes, specifically transpeptidases and carboxypeptidases, located on the inner bacterial cell membrane that are essential for the synthesis of peptidoglycan, the primary component of the cell wall. medtigo.comnih.govemerginginvestigators.org Flucloxacillin binds to these PBPs, inactivating them and thereby halting cell wall construction. numberanalytics.comnih.gov The presence of an isoxazolyl group on its side chain provides steric hindrance, making it resistant to degradation by beta-lactamase enzymes produced by some bacteria. wikidoc.orgmicrobiologymatters.com
The interaction between flucloxacillin and PBPs is a covalent one. The beta-lactam ring of flucloxacillin opens and acylates a serine residue within the active site of the PBP. liverpool.ac.uknih.gov This forms a stable, long-lived acyl-enzyme complex, effectively rendering the enzyme non-functional. nih.govnih.gov This irreversible inhibition of PBPs is a key step in the antibiotic's mechanism of action. emerginginvestigators.orgarmaspharmaceuticals.com
The effectiveness of flucloxacillin and other beta-lactam antibiotics stems from the structural similarity between the beta-lactam ring and the D-alanyl-D-alanine (D-Ala-D-Ala) moiety. jennysjamjar.com.auringbio.comigem.wiki The D-Ala-D-Ala sequence is the natural substrate for PBPs during the cross-linking of peptidoglycan chains. ringbio.comresearchgate.net Because the beta-lactam ring mimics this substrate, it can fit into the active site of the PBP, leading to the aforementioned inhibitory acylation. jennysjamjar.com.auringbio.comjennysjamjar.com.au
Inhibition of Transpeptidase and Carboxypeptidase Activities
By binding to PBPs, flucloxacillin specifically inhibits their transpeptidase and carboxypeptidase functions. numberanalytics.commedtigo.comjennysjamjar.com.auarmaspharmaceuticals.com Transpeptidases are responsible for forming the cross-links between peptidoglycan chains, which give the cell wall its strength and rigidity. wikidoc.orgmedtigo.comigem.wiki Carboxypeptidases are involved in the maturation and regulation of peptidoglycan. nih.gov The inhibition of these enzymatic activities directly weakens the bacterial cell wall. numberanalytics.commedtigo.com
Differential Affinity and Selectivity for PBP Subtypes in Various Bacterial Species
Different bacterial species possess various types and numbers of PBPs. nih.govnih.gov Flucloxacillin, like other beta-lactam antibiotics, can exhibit differential affinity and selectivity for these PBP subtypes. nih.gov For instance, in Streptococcus pneumoniae, flucloxacillin has been shown to be co-selective for PBP2x and PBP3. nih.gov This selective binding can influence the antibiotic's spectrum of activity and its effectiveness against specific pathogens. The binding affinities of flucloxacillin to different PBPs can vary between bacterial species. biorxiv.org
Interactive Data Table: PBP Selectivity of Flucloxacillin in Streptococcus pneumoniae
| PBP Subtype | Selectivity |
| PBP2x | Co-selective nih.gov |
| PBP3 | Co-selective nih.gov |
Mechanisms of Bacterial Resistance to Flucloxacillin
Enzymatic Inactivation: Beta-Lactamase Resistance Profile of Flucloxacillin (B1213737)
Enzymatic inactivation is a common bacterial defense mechanism against beta-lactam antibiotics. This process is mediated by beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective. researchgate.netnih.govresearchgate.net
Flucloxacillin was specifically developed to be stable against hydrolysis by a variety of beta-lactamases, particularly penicillinases produced by staphylococci. wikipedia.orgdermnetnz.orgoup.com It is largely insensitive to degradation by many common penicillinases and cephalosporinases. drugbank.comnih.govrwandafda.gov.rwcitizendium.orgrwandafda.gov.rw This stability allows it to maintain its antibacterial activity against many penicillin-resistant strains of bacteria. wikidoc.orgbionity.com While 85% of Staphylococcus aureus strains may produce beta-lactamase and are resistant to penicillin, 99% of these are sensitive to flucloxacillin due to its stability against this enzyme activity. gpnotebook.com
| Enzyme Type | Flucloxacillin Stability | Reference |
|---|---|---|
| Penicillinases (e.g., from S. aureus) | High stability | wikipedia.orgdermnetnz.orgdrugbank.comnih.gov |
| Cephalosporinases | High stability | drugbank.comnih.govrwandafda.gov.rwcitizendium.org |
| Extended-Spectrum Beta-Lactamases (ESBLs) | Generally stable | drugbank.comnih.govrwandafda.gov.rw |
The resistance of flucloxacillin to beta-lactamase enzymatic action is a direct result of its unique chemical structure. The key component is the bulky isoxazolyl group attached to the side chain of the penicillin nucleus. wikipedia.orgwikidoc.orgbionity.com This group creates significant steric hindrance, which physically obstructs the beta-lactamase enzyme from accessing and binding to the beta-lactam ring. wikipedia.orgwikidoc.orgbionity.comsketchy.com Because beta-lactamases are relatively intolerant of side-chain steric hindrance, this structural feature prevents the enzyme from hydrolyzing and inactivating the antibiotic. wikidoc.orgbionity.com Consequently, flucloxacillin can bind to its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis without being neutralized by these enzymes. wikipedia.orgwikidoc.org
While flucloxacillin is stable against many common beta-lactamases, some enzymes can still hydrolyze it, albeit to varying degrees. The substrate specificity of staphylococcal beta-lactamase can vary, and research has shown that among the isoxazolylpenicillins, flucloxacillin may be more susceptible to hydrolysis by certain beta-lactamase variants compared to dicloxacillin, which is generally more stable. nih.gov
Furthermore, the emergence of different classes of beta-lactamases presents ongoing challenges. For instance, OXA-type beta-lactamases, which belong to Ambler class D, are known to be effective against oxacillin (B1211168) and methicillin (B1676495). nih.gov The use of flucloxacillin has been linked to the resistance incurred by these OXA β-lactamases. nih.gov The mechanism of hydrolysis by serine-based beta-lactamases (Classes A, C, and D) involves the formation of a serine-bound acyl-enzyme intermediate after the hydroxyl group of the active site serine attacks the carbonyl carbon of the beta-lactam ring, leading to its opening. researchgate.netmdpi.com Although the isoxazolyl group of flucloxacillin provides protection, some powerful or mutated beta-lactamases may overcome this steric hindrance and cause inactivation.
Alterations in Penicillin-Binding Proteins (PBPs)
The primary mechanism of high-level flucloxacillin resistance, particularly in Methicillin-Resistant Staphylococcus aureus (MRSA), is not enzymatic degradation but the modification of the antibiotic's target site, the penicillin-binding proteins (PBPs). wikipedia.orgcysticfibrosis.org.uk PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. drugbank.comcitizendium.org By binding to these proteins, beta-lactam antibiotics inhibit their function, leading to a weakened cell wall and bacterial death. drugbank.comnih.gov
MRSA and other resistant organisms circumvent the action of flucloxacillin by producing a modified PBP, known as PBP2a (or PBP2'). cambridge.orgnih.govdovepress.com PBP2a has a very low affinity for most beta-lactam antibiotics, including flucloxacillin. cysticfibrosis.org.ukcambridge.orgnih.govdovepress.commdpi.com This reduced affinity means that clinically achievable concentrations of the antibiotic are insufficient to bind to and inhibit PBP2a. uomustansiriyah.edu.iq While the native PBPs are inhibited by flucloxacillin, the PBP2a enzyme can take over the essential transpeptidase activity required for cell wall synthesis, allowing the bacteria to survive and grow in the presence of the antibiotic. nih.govplos.org This target modification is the reason why MRSA is resistant to flucloxacillin, methicillin, and nearly all other beta-lactam antibiotics. cysticfibrosis.org.ukcambridge.org
| PBP Type | Affinity for Flucloxacillin | Effect on Bacterial Cell | Reference |
|---|---|---|---|
| Native PBPs (e.g., PBP1, 2, 3, 4 in S. aureus) | High | Inhibited, leading to cell lysis in susceptible strains. | drugbank.comnih.gov |
| Modified PBP2a (encoded by mecA) | Low | Continues cell wall synthesis, conferring resistance. | cysticfibrosis.org.ukcambridge.orgnih.govdovepress.com |
The production of the low-affinity PBP2a is due to the acquisition of a specific genetic element. nih.govplos.org Most MRSA strains carry the mecA gene, which codes for PBP2a. cambridge.orgnih.govdovepress.com This gene is part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). dovepress.com The acquisition of this cassette via horizontal gene transfer is the key event that confers methicillin and flucloxacillin resistance upon S. aureus. dovepress.com
In other bacteria, such as Streptococcus pneumoniae, resistance to beta-lactams also arises from alterations in PBPs, but through a different genetic process. asm.orgetflin.com Instead of acquiring a new PBP gene, resistance develops through the accumulation of point mutations within the native pbp genes (e.g., pbp1a, pbp2b, pbp2x). etflin.complos.org These mutations result in amino acid substitutions within the transpeptidase domain of the PBPs, which gradually decrease their affinity for beta-lactam antibiotics. nih.govnih.gov In some cases, these altered PBP genes are mosaics, resulting from the recombination of DNA from related bacterial species. etflin.com This step-wise accumulation of mutations can lead to progressively higher levels of resistance. asm.org
Efflux Pump Mechanisms
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic compounds, including antibiotics, from the cell. nih.govmdpi.com This process is a crucial defense mechanism for bacteria, contributing to both intrinsic and acquired resistance. mdpi.com By expelling antibiotics, these pumps prevent the drugs from reaching their intracellular targets, thereby diminishing their efficacy. microbialcell.comnih.gov The expression of efflux pumps can be either constitutive, providing a baseline level of resistance, or induced by the presence of the antibiotic. mdpi.com
The active efflux of flucloxacillin is a key mechanism of resistance, particularly in Gram-positive bacteria such as Staphylococcus aureus. asm.org Efflux pumps function by decreasing the intracellular concentration of the antibiotic, which allows bacteria to survive at concentrations that would otherwise be lethal. microbialcell.comnih.gov This reduction in intracellular drug levels can also provide an opportunity for the bacteria to develop higher-level resistance through other mechanisms, such as target site mutations. nih.govnih.gov
Research has demonstrated that exposure to flucloxacillin can select for S. aureus strains with significantly elevated expression of efflux pump genes. asm.orgnih.gov In laboratory evolution experiments, strains selected with flucloxacillin, among other β-lactams, exhibited the highest levels of efflux pump gene expression. asm.orgnih.gov Several families of efflux pumps are implicated in this process. The overexpression of these pumps leads to a rapid transition from antibiotic tolerance to stable resistance. asm.orgnih.gov The use of efflux pump inhibitors (EPIs) has been shown to delay the development of this resistance, highlighting the central role of efflux in this evolutionary pathway. asm.orgnih.gov
The following table summarizes the major superfamilies of efflux pumps involved in antibiotic resistance.
| Efflux Pump Superfamily | Description | Role in Resistance |
| ATP-binding cassette (ABC) | Utilizes ATP hydrolysis to energize the transport of substrates across the cell membrane. nih.gov | Implicated in resistance to β-lactams like oxacillin and potentially flucloxacillin in S. aureus. asm.orgmdpi.com |
| Major Facilitator Superfamily (MFS) | The largest family of secondary transporters, which use the proton motive force to expel substrates. micropspbgmu.ru | Members like NorA in S. aureus are known to extrude a variety of antimicrobial agents. mdpi.comasm.org |
| Resistance-Nodulation-Division (RND) | A family of tripartite efflux pumps predominantly found in Gram-negative bacteria, known for their ability to export a wide range of substrates. nih.govmdpi.com | They are a major cause of resistance to multiple drug classes in Gram-negative pathogens. mdpi.comnih.gov |
| Small Multidrug Resistance (SMR) | Composed of small proteins that typically function as dimers and utilize the proton motive force. nih.gov | Contribute to resistance against various antiseptics and dyes. microbialcell.com |
| Multidrug and Toxic Compound Extrusion (MATE) | Utilize either a sodium ion or proton gradient to drive the efflux of toxic compounds. nih.gov | Involved in resistance to agents like fluoroquinolones. nih.gov |
Permeability Barriers in Bacterial Cell Envelopes
The bacterial cell envelope presents a formidable physical barrier to the entry of antibiotics. nih.gov In Gram-negative bacteria, this is particularly pronounced due to the presence of an outer membrane. ukzn.ac.zadovepress.com Alterations to the permeability of this envelope represent a significant mechanism of intrinsic and acquired antibiotic resistance. oup.com
The outer membrane of Gram-negative bacteria is a primary defense against many antibiotics. nih.govukzn.ac.za It has low intrinsic permeability to hydrophilic compounds, including β-lactam antibiotics like flucloxacillin. ukzn.ac.za These antibiotics rely on water-filled protein channels called porins to cross the outer membrane and reach their targets, the penicillin-binding proteins (PBPs), located in the periplasm and inner membrane. mdpi.comnih.gov
Bacteria can develop resistance by modifying these porin channels, thereby reducing the influx of the antibiotic into the cell. nih.govukzn.ac.za This resistance mechanism can occur through two main strategies:
Reduced expression or loss of porins : Bacteria can downregulate the production of or completely lose specific porins, effectively narrowing the gateway for antibiotics. nih.govnih.gov
Mutations in porin genes : Changes in the genetic code of porins can lead to altered channel structures that are narrower or have different electrostatic properties, which can impede the passage of antibiotics. nih.gov
Reduced permeability on its own may not always be sufficient to confer a high level of clinical resistance. However, it becomes a particularly effective strategy when combined with other resistance mechanisms, such as the production of β-lactamase enzymes in the periplasm. nih.govdovepress.com The outer membrane barrier slows the entry of flucloxacillin, allowing periplasmic β-lactamases more time to hydrolyze and inactivate the antibiotic before it can reach its PBP targets. This synergistic action between reduced influx and enzymatic degradation can lead to high-level resistance. dovepress.com
The table below details the key porins in E. coli and their role in antibiotic resistance.
| Porin | Type | Function in Antibiotic Transport | Resistance Mechanism |
| OmpF | Non-specific | Main channel for the entry of many hydrophilic antibiotics, including β-lactams. frontiersin.org | Loss or mutation of OmpF is a common mechanism of resistance to β-lactams in several Gram-negative pathogens. frontiersin.org |
| OmpC | Non-specific | Another major porin that facilitates the diffusion of small hydrophilic molecules. Its expression is often inversely regulated with OmpF. | Involved in both antibiotic transport and maintaining membrane integrity. frontiersin.org |
| OmpA | Non-specific | Plays a more significant role in maintaining the structural integrity of the outer membrane than in antibiotic transport. frontiersin.org | Its absence can surprisingly increase susceptibility to some antibiotics due to compromised membrane integrity. frontiersin.org |
Structure Activity Relationships Sar of Flucloxacillin
Influence of the Beta-Lactam Ring System on Antibacterial Activity
The beta-lactam ring is the cornerstone of the antibacterial activity of all penicillin antibiotics, including flucloxacillin (B1213737). unirioja.esmdpi.com This four-membered ring is highly strained and, as a result, chemically reactive. Its primary function is to mimic the D-alanyl-D-alanine moiety of the peptidoglycan strands in the bacterial cell wall. liverpool.ac.ukfrontiersin.org This mimicry allows the antibiotic to bind to and inhibit penicillin-binding proteins (PBPs), which are the transpeptidase enzymes responsible for cross-linking the peptidoglycan chains. microbiologymatters.comnih.govdrugbank.com The inhibition of these enzymes disrupts cell wall synthesis, leading to bacterial cell lysis and death. wikidoc.orgontosight.aibionity.com
The integrity of the beta-lactam ring is, therefore, essential for antibacterial action. unirioja.es If the ring is hydrolyzed, for instance by bacterial beta-lactamase enzymes, the antibiotic loses its ability to acylate the PBPs and is rendered inactive. google.combiorxiv.orgnih.gov The fusion of the beta-lactam ring to a thiazolidine (B150603) ring to form the 6-aminopenicillanic acid nucleus is a critical structural feature that defines the penicillin class of antibiotics. ontosight.aiontosight.ai
Significance of the Isoxazolyl Side Chain
The isoxazolyl side chain is a defining feature of flucloxacillin and its close relatives, oxacillin (B1211168), cloxacillin (B1194729), and dicloxacillin. chemicalbook.combiorxiv.orgslideshare.net This bulky and electron-withdrawing group is attached to the 6-amino position of the penicillanic acid core and is crucial for several of the drug's key properties. google.comuomus.edu.iq
A significant advantage of the isoxazolyl penicillins, including flucloxacillin, is their stability in acidic environments, which allows for oral administration. chemicalbook.comwikipedia.org The electron-withdrawing nature of the isoxazolyl ring reduces the electron density of the amide carbonyl oxygen in the side chain. uomus.edu.iqphiladelphia.edu.jo This decreased nucleophilicity makes the amide less susceptible to intramolecular attack and subsequent cleavage in the acidic conditions of the stomach, thereby preserving the integrity of the beta-lactam ring. uomus.edu.iqresearchgate.net
The isoxazolyl side chain provides steric hindrance, acting as a shield that protects the beta-lactam ring from hydrolysis by beta-lactamase enzymes produced by many resistant bacteria, particularly Staphylococcus aureus. microbiologymatters.comwikidoc.orgwikipedia.orgresearchgate.net The bulky nature of the 3-phenyl and 5-methyl groups on the isoxazolyl ring physically blocks the active site of the beta-lactamase enzyme, preventing the enzyme from binding to and inactivating the antibiotic. uomus.edu.iqresearchgate.net This steric protection is a key reason for flucloxacillin's effectiveness against penicillinase-producing staphylococci. bionity.comtaylorandfrancis.comncats.io
Impact of Halogen Substitutions (Chlorine and Fluorine)
The specific halogen atoms substituted on the phenyl ring of the isoxazolyl side chain distinguish flucloxacillin from other isoxazolyl penicillins like oxacillin, cloxacillin, and dicloxacillin. researchgate.netnih.gov In flucloxacillin, these are a chlorine and a fluorine atom. wikipedia.org While these substitutions have a significant impact on the pharmacokinetics of the drug, such as absorption and protein binding, their direct influence on the antibacterial activity (pharmacodynamics) is less pronounced but still relevant. researchgate.net
Table 1: Halogen Substitutions in Isoxazolyl Penicillins
| Penicillin | R1 | R2 |
|---|---|---|
| Oxacillin | H | H |
| Cloxacillin | Cl | H |
| Dicloxacillin | Cl | Cl |
This table illustrates the different halogen substitutions on the phenyl ring of the isoxazolyl side chain for four related penicillins. slideshare.net
Stereochemical Considerations and their Effect on PBP Binding
The stereochemistry of flucloxacillin is critical for its interaction with PBPs. The specific three-dimensional arrangement of the atoms in the molecule, particularly at the chiral centers of the beta-lactam and thiazolidine rings, is essential for a proper fit into the active site of the target enzymes. liverpool.ac.uk The cis-stereochemistry of the acylamino side chain relative to the bicyclic ring system is a conserved feature in penicillins that is crucial for their biological activity. nih.gov
Flucloxacillin exhibits selectivity for certain PBPs. For example, in Streptococcus pneumoniae, flucloxacillin, along with cloxacillin and dicloxacillin, shows co-selectivity for PBP2x and PBP3. nih.gov The specific stereochemical configuration of flucloxacillin, which includes an inversion of the thiazolidine ring towards the core structure, influences its binding to PBPs and may prevent interactions with certain antibodies. liverpool.ac.uk
Modifications to the Acylamino Side Chain and their Molecular Consequences
The acylamino side chain is a major site for modification in the development of semi-synthetic penicillins, and these modifications largely determine the antibacterial spectrum and other properties of the resulting antibiotic. royalsocietypublishing.orgfrontiersin.orgasm.org The isolation of 6-APA provided the foundation for creating a vast array of penicillin derivatives by attaching different acyl groups. royalsocietypublishing.orgontosight.aiontosight.ai
For flucloxacillin, the acylamino side chain is the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido group. nih.gov Altering this side chain has profound consequences. For example:
Hydrophilic vs. Hydrophobic Groups: Introducing hydrophilic groups can increase activity against Gram-negative bacteria by facilitating passage through their outer membrane porins, while hydrophobic side chains generally favor activity against Gram-positive bacteria. philadelphia.edu.joresearchgate.net
Steric Bulk: As discussed, bulky side chains like the isoxazolyl group confer resistance to beta-lactamases. uomus.edu.iq
Replacement of the Acylamino Group: Replacing the entire acylamino side chain, for instance with a hydroxyethyl (B10761427) group, can lead to a loss of antibacterial activity. nih.gov
Research has shown that even minor modifications, such as the addition of a hydroxymethyl group to create 5-Hydroxymethylflucloxacillin, can alter the pharmacological properties of the drug. ontosight.ai The nature of the acylamino side chain also influences the molecule's susceptibility to efflux pumps, a mechanism of resistance in Gram-negative bacteria. asm.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 6-APA (6-aminopenicillanic acid) |
| 5-Hydroxymethylflucloxacillin |
| Ampicillin |
| Amoxicillin (B794) |
| Benzylpenicillin (Penicillin G) |
| Carbenicillin |
| Cloxacillin |
| D-alanyl-D-alanine |
| Dicloxacillin |
| Flucloxacillin |
| Methicillin (B1676495) |
| Nafcillin |
| Oxacillin |
| Penicillin N |
| Penicillin T |
| Penicillin V |
| Phenoxymethylpenicillin |
| Piperacillin |
| Ticarcillin |
| Azlocillin |
| Cefixime |
| Cefpirome |
| Cefepime |
| Cefotetan |
| Cefpodoxime |
| Cefaclor |
| Biapenem |
| Imipenem |
| Ertapenem |
| Clavulanate |
| Sulbactam |
| Tazobactam |
| Temocillin |
| Pivmecillinam |
| Moxalactam (Latamoxef) |
| Flomoxef |
| Cefaclor |
| Cephalexin |
| Cephamycin |
| Doxorubicin |
| Clindamycin |
| Fluoroquinolones |
| Vancomycin |
| Galangin |
| Sodium monochloroacetate |
| Pivalic mixed anhydrides |
| 4-chlorophenacyl bromide |
Analytical Methodologies for the Characterization and Quantification of Flucloxacillin
Chromatographic Techniques
Chromatographic techniques are central to the analysis of flucloxacillin (B1213737), with High-Performance Liquid Chromatography (HPLC) being the most prominent method. researchgate.netunesp.br These separation techniques are vital for distinguishing the active pharmaceutical ingredient from its related substances and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity, Assay, and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flucloxacillin. nih.govresearchgate.netunesp.br Reversed-phase HPLC (RP-HPLC) methods are particularly common for determining the purity and concentration of flucloxacillin sodium in various dosage forms, such as capsules and tablets. akjournals.comresearchgate.netresearcher.life These methods are valued for their accuracy, precision, and ability to separate flucloxacillin from its degradation products. akjournals.comresearcher.life
Stability-indicating HPLC methods are specifically designed to resolve the drug from products that form under stress conditions like acid and alkaline hydrolysis, oxidation, and heat. akjournals.comresearchgate.net For instance, studies have shown that flucloxacillin degrades under hydrolytic (acidic, alkaline, neutral) and oxidative stress, while remaining stable under photolytic and thermal conditions. akjournals.com A typical stability-indicating method can separate the main drug from as many as seven degradation products. akjournals.com
The development of these methods involves optimizing various parameters, including the column type, mobile phase composition, pH, and flow rate, to achieve good resolution and peak shape. akjournals.comresearchgate.net
Table 1: Example HPLC Method Parameters for Flucloxacillin Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Phenomenex® Bondclone 10 C18 (300×3.9 mm, 5µm) researchgate.net | Xterra C18 (4.6x150mm, 5µm) researcher.life |
| Mobile Phase | 60% Methanol and 40% KH₂PO₄ buffer (pH 5.0) researchgate.net | 70% Methanol and 30% Octane buffer researcher.life |
| Flow Rate | 1.00 ml/min researchgate.net | 1.0 ml/min researcher.life |
| Detection (UV) | 225 nm researchgate.net | 237 nm researcher.life |
| Retention Time | Not Specified | 2.305 minutes researcher.life |
| Linearity Range | Not Specified | 20-100 µg/ml researcher.life |
| Correlation Coefficient (r²) | Not Specified | 0.9994 researcher.life |
This table presents data from separate studies and is for illustrative purposes. Direct comparison may not be applicable due to variations in full experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile organic compounds (VOCs). In the context of flucloxacillin, GC-MS has been used to investigate the volatile compounds associated with its characteristic malodor, which can impact patient acceptance. ucc.ie
By analyzing the headspace above flucloxacillin samples, researchers have identified several volatile degradants. ucc.ie Sampling techniques such as headspace sampling (HS) and solid-phase microextraction (SPME) are used to collect these VOCs for GC-MS analysis. ucc.ie Studies have detected compounds like decane, octane, undecane, toluene, and styrene. ucc.ie Dimethyl disulfide, a volatile sulfur compound, was also identified, potentially resulting from degradation. ucc.ie The identification of these volatile degradants is crucial for understanding the chemical basis of the drug's odor and for developing strategies to improve its formulation. ucc.ie
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and separation of flucloxacillin from other compounds, including other β-lactam antibiotics. researchgate.netnih.gov It is often used for identification purposes and to check for the presence of impurities. nih.gov
In a typical TLC analysis, a silica (B1680970) gel plate (e.g., silica gel 60 F254) is used as the stationary phase, and a suitable mobile phase is selected to achieve separation. researchgate.netnih.gov For the simultaneous estimation of amoxicillin (B794) and flucloxacillin, a mobile phase consisting of chloroform, methanol, and ammonia (B1221849) has been successfully used. researchgate.net After development, the separated spots are visualized under UV light (commonly at 254 nm) or by using specific chemical reagents. researchgate.netnih.gov The retardation factor (Rf) value helps in the identification of the compounds. This technique is particularly useful for routine quality control and preliminary screening. researchgate.netnih.gov
Table 2: Example TLC System for Flucloxacillin Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | Aluminum plate pre-coated with silica gel 60 F254 researchgate.net |
| Mobile Phase | Chloroform : Methanol : Ammonia (5 : 2 : 0.5 by volume) researchgate.net |
| Detection | Densitometric scanning at 254 nm researchgate.net |
| Linearity Range | 5-30 μ g/spot researchgate.net |
Spectroscopic Methods
Spectroscopic methods are indispensable for both the quantification and structural analysis of flucloxacillin. unesp.br They rely on the interaction of the molecule with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Degradation Monitoring
UV-Visible spectrophotometry is a straightforward and cost-effective method widely used for the quantitative determination of flucloxacillin in bulk and pharmaceutical dosage forms. researchgate.netresearchgate.net The method is based on measuring the absorbance of a flucloxacillin solution at its wavelength of maximum absorption (λmax). researchgate.net
In aqueous solutions, the λmax for flucloxacillin is typically observed around 219 nm or 274 nm, depending on the specific method and solvent used. researchgate.netresearchgate.net Another approach involves forming a colored ion-pair complex, for instance with bromocresol purple, which can be measured in the visible region at approximately 408 nm. rjptonline.org The method is validated according to ICH guidelines to ensure linearity, accuracy, and precision. researchgate.netresearchgate.net It is particularly suitable for routine quality control analysis due to its simplicity and speed. researchgate.netrjptonline.org
Table 3: UV-Vis Spectrophotometric Methods for Flucloxacillin Quantification
| Method | Solvent/Reagent | λmax | Linearity Range |
|---|---|---|---|
| Direct UV | Double distilled water researchgate.net | 219 nm | 2-10 µg/ml |
| Direct UV | Ultra-purified water researchgate.net | 274 nm | 50-100 µg/L |
| Ion-Pair Complex | Bromocresol purple in Chloroform rjptonline.org | 408 nm | 2.47–22.23 µg/mL |
| Charge-Transfer Complex | Iodine in Methanol-Dichloromethane semanticscholar.org | 362 nm | 1-9 µg/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for the structural elucidation of antibiotics like flucloxacillin. nih.govresearchgate.net It provides detailed information about the molecular structure, allowing for the unambiguous confirmation of the compound's identity and the characterization of its metabolites and degradation products. researchgate.net
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. nih.gov Because flucloxacillin contains a fluorine atom, ¹⁹F NMR spectroscopy is a particularly effective technique. nih.govacs.org The ¹⁹F nucleus is highly sensitive and provides a clean spectral window, free from background signals typical in biological samples. sci-hub.se Researchers have used ¹H NMR and ¹⁹F NMR in combination, applying techniques like Heteronuclear Statistical Total Correlation Spectroscopy (HET-STOCSY), to track the metabolism of flucloxacillin in biofluids like urine. nih.govacs.org This approach allows for the identification of metabolites such as (5R)-flucloxacillin penicilloic acid and 5'-hydroxymethylflucloxacillin by correlating the signals between the ¹H and ¹⁹F spectra. nih.govsci-hub.se
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of flucloxacillin sodium reveals characteristic absorption bands that correspond to its key structural features.
Different polymorphic forms of flucloxacillin sodium, designated as forms I, II, III, and an amorphous form, have been identified through crystallization in various solvents. nih.gov These forms, while chemically identical, exhibit different solid-state structures, which can be distinguished by their unique IR spectra, alongside other analytical methods like X-ray diffraction (XRD) and thermogravimetry (TG). nih.govingentaconnect.com
Key characteristic absorption peaks in the infrared spectrum of flucloxacillin sodium can be observed at specific wavenumbers (cm⁻¹). For instance, one crystalline form (Form II) shows notable peaks at approximately 3370, 1770, 1670, 1600, 1510, 1400, 1330, 899, and 785 cm⁻¹. google.com Another amorphous form displays characteristic absorption around 3400, 1740, 1660, 1600, 1510, 1450, 1400, 1250, 899, and 787 cm⁻¹. google.com These variations in peak positions and intensities in the IR spectra are indicative of the different intermolecular interactions and packing arrangements within the crystal lattice of each polymorphic form. nih.gov The identification of these functional groups and the differentiation between polymorphic forms are critical for ensuring the consistency and quality of the drug product. ingentaconnect.com
Interactive Table: Characteristic IR Absorption Bands for Different Forms of Flucloxacillin Sodium
| Wavenumber (cm⁻¹) - Form II google.com | Wavenumber (cm⁻¹) - Amorphous Form google.com | Corresponding Functional Group (Tentative Assignment) |
| 3370 | 3400 | N-H stretching (amide), O-H stretching (water) |
| 1770 | 1740 | C=O stretching (β-lactam ring) |
| 1670 | 1660 | C=O stretching (amide I) |
| 1600 | 1600 | C=C stretching (aromatic ring), C=O stretching (carboxylate) |
| 1510 | 1510 | N-H bending (amide II), C=C stretching (aromatic) |
| 1400 | 1400, 1450 | C-H bending |
| 1330 | 1250 | C-N stretching |
| 899 | 899 | C-H bending (out-of-plane) |
| 785 | 787 | C-Cl stretching |
Mass Spectrometry (MS) for Identification and Fragment Analysis
Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation and identification of flucloxacillin and its related substances. liverpool.ac.uknih.gov It provides precise molecular weight information and fragmentation patterns that serve as a molecular fingerprint.
Various MS techniques, including time-of-flight (TOF) and multi-stage mass spectrometry (MSn), are utilized to study flucloxacillin. akjournals.com In a typical analysis, the flucloxacillin molecule is ionized, often using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). akjournals.comresearchgate.net
The fragmentation of the flucloxacillin molecule under MS/MS (tandem mass spectrometry) conditions yields a series of characteristic fragment ions. nih.gov These fragments provide valuable structural information. For example, the cleavage of the thiazolidine (B150603) ring is a common fragmentation pathway, leading to a prominent ion at an m/z of 160. liverpool.ac.uk Other significant fragment ions are often observed at m/z values of 195, 295, and 454, the latter corresponding to the protonated intact flucloxacillin molecule. liverpool.ac.uknih.gov The presence of these specific ions in an MS/MS spectrum is a strong indicator of flucloxacillin. liverpool.ac.uk
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying flucloxacillin in various matrices, including plasma and microdialysis samples. nih.gov This technique often employs multiple reaction monitoring (MRM) for enhanced selectivity. nih.govresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored. For flucloxacillin, a common transition monitored is m/z 453.9 → 159.9. nih.gov
Interactive Table: Key Mass Spectrometry Data for Flucloxacillin
| m/z Value | Ion Description | Analytical Significance |
| 454 | [M+H]⁺ (Protonated molecule) | Confirms the molecular weight of flucloxacillin. liverpool.ac.uknih.gov |
| 453.9 | Precursor ion for MRM | Used for quantification in LC-MS/MS methods. nih.gov |
| 295 | Fragment ion | Characteristic fragment used for identification. nih.gov |
| 195 | Fragment ion | Characteristic fragment used for identification. liverpool.ac.uknih.gov |
| 160 | Fragment ion | Represents the cleavage of the thiazolidine ring, a key structural feature. liverpool.ac.uknih.gov |
| 159.9 | Product ion for MRM | Used for quantification in LC-MS/MS methods. nih.gov |
Electrochemical Methods for Detection
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of flucloxacillin. rjptonline.orgresearchgate.net These techniques are based on measuring the electrical signals generated from the electrochemical reactions of the analyte at an electrode surface.
One such method is differential pulse polarography (DPP), which has been successfully applied for the quantification of flucloxacillin in both pure form and pharmaceutical preparations. rjptonline.org Studies have shown that the electrochemical behavior of flucloxacillin is pH-dependent, with optimal analytical signals often obtained in an acidic medium, such as a Britton-Robinson buffer at pH 4.0. rjptonline.orgrjptonline.org Using a dropping mercury electrode (DME), a well-defined reduction peak for flucloxacillin can be observed at a potential ranging from -975 to -1000 mV (versus Ag/AgCl). rjptonline.org The peak current in DPP is directly proportional to the concentration of flucloxacillin, allowing for its quantification. rjptonline.org This method has demonstrated good linearity over a concentration range of 1x10⁻⁷ M to 2x10⁻⁵ M, with low limits of detection (LOD) and quantification (LOQ) of 0.0034 µg/mL and 0.0102 µg/mL, respectively. rjptonline.org
Potentiometric methods using ion-selective electrodes (ISEs) have also been developed for flucloxacillin determination. tandfonline.comresearchgate.net These sensors typically incorporate an ion-pair of flucloxacillin with a suitable counter-ion, such as Aliquat 336S, within a PVC matrix membrane. researchgate.nettandfonline.comresearchgate.net The sensor exhibits a Nernstian response to the concentration of flucloxacillin, with a linear range typically between 1.0 × 10⁻⁵ M and 1.0 × 10⁻² M. researchgate.nettandfonline.com These sensors are known for their fast response times, stability, and good selectivity in the presence of common excipients and other antibiotics like amoxicillin. tandfonline.comresearchgate.net
More recently, research has focused on the development of advanced electrochemical biosensors for the rapid detection of bacteria and their antibiotic susceptibility, including to flucloxacillin. frontiersin.org For instance, a chip sensor based on interdigitated electrodes has been proposed to detect Staphylococcus aureus and determine its sensitivity to flucloxacillin by measuring impedance changes as bacteria bind to specific antibodies on the sensor surface. frontiersin.org These innovative electrochemical approaches hold promise for point-of-care diagnostics and rapid antimicrobial susceptibility testing. nih.gov
Interactive Table: Performance Characteristics of Electrochemical Methods for Flucloxacillin
| Analytical Method | Key Parameters | Performance |
| Differential Pulse Polarography | Electrode: Dropping Mercury; Buffer: Britton-Robinson (pH 4.0); Potential: -975 to -1000 mV | Linearity: 1x10⁻⁷ M - 2x10⁻⁵ M; LOD: 0.0034 µg/mL; LOQ: 0.0102 µg/mL rjptonline.org |
| Potentiometry (ISE) | Membrane: Aliquat 336S-flucloxacillin in PVC; Plasticizer: o-NPOE or DOP | Linearity: 1.0 × 10⁻⁵ M - 1.0 × 10⁻² M; Response Time: ~7 seconds tandfonline.com |
| Impedance Biosensor | Electrode: Interdigitated; Principle: Impedance change upon bacterial binding | Rapid detection of S. aureus and its sensitivity to flucloxacillin. frontiersin.org |
Development of Green Analytical Chemistry Approaches for Flucloxacillin
The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into the development of analytical methods for pharmaceuticals, including flucloxacillin. unesp.brnih.gov The primary goal of GAC is to minimize the environmental impact of analytical processes by reducing or eliminating the use of toxic solvents and reagents, minimizing energy consumption, and reducing waste generation. unesp.br
Traditional analytical methods for flucloxacillin, such as high-performance liquid chromatography (HPLC), often rely on the use of hazardous organic solvents like acetonitrile. unesp.brnih.govresearchgate.net These methods can be time-consuming and generate significant amounts of chemical waste. unesp.brresearchgate.net Consequently, there is a growing impetus to develop more sustainable and eco-friendly alternatives. unesp.brdroracle.ai
One approach to "greening" analytical methods is the replacement of toxic solvents with more environmentally benign alternatives, such as water or ethanol. unesp.br Spectrophotometric methods, for example, can often be performed in aqueous solutions, making them a greener alternative to some chromatographic techniques. scielo.br A UV spectrophotometric method for the quantification of daptomycin, another antibiotic, was successfully developed using water as the diluent, highlighting the potential for similar green approaches for flucloxacillin. scielo.br
Capillary electrophoresis (CE) is another technique that aligns well with the principles of GAC. scispace.com CE offers several advantages, including low consumption of reagents and samples, reduced analysis times, and the potential to use aqueous-based electrolytes, thereby minimizing waste and operator exposure to hazardous chemicals. scispace.com
The development of green analytical methods is not only environmentally responsible but also often leads to faster and more cost-effective analyses, making them attractive for routine quality control in the pharmaceutical industry. researchgate.netunesp.br The continuous effort to develop and validate these sustainable methods is crucial for the future of pharmaceutical analysis. unesp.br
Interactive Table: Comparison of Conventional and Green Analytical Approaches for Antibiotic Analysis
| Analytical Technique | Conventional Approach | Green Chemistry Approach |
| Liquid Chromatography | Use of toxic solvents like acetonitrile; long run times. unesp.brresearchgate.net | Replacement with green solvents (e.g., ethanol); optimization for faster analysis. unesp.br |
| Spectrophotometry | May involve solvent extraction with hazardous chemicals. | Use of aqueous solvents; direct analysis to minimize sample preparation. scielo.br |
| Electrophoresis | N/A | Inherently green due to low solvent and sample consumption; use of aqueous buffers. scispace.com |
| Overall Goal | Focus primarily on analytical performance (accuracy, precision). | Balance analytical performance with environmental impact and operator safety. unesp.br |
Chemical Stability and Degradation Pathways of Flucloxacillin
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary degradation pathway for flucloxacillin (B1213737), leading to the opening of the beta-lactam ring and subsequent loss of antibacterial efficacy. This process can be catalyzed by acid, base, or enzymes and results in the formation of inactive metabolites such as flucloxacillin penicilloic acids. Forced degradation studies show that flucloxacillin degrades significantly under hydrolytic stress conditions. nih.govnih.gov
Under acidic conditions, flucloxacillin undergoes significant degradation. nih.gov The mechanism of acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen atom within the beta-lactam ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent ring-opening cascade leads to the formation of the corresponding penicilloic acid. One study demonstrated that under acidic stress (0.001 N HCl), flucloxacillin experienced a degradation of 27.24%. nih.gov This process is also accompanied by a decrease in the pH of the solution over time as acidic degradation products are formed. mdpi.com
Flucloxacillin is also susceptible to degradation in alkaline environments. The base-catalyzed hydrolysis mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the beta-lactam ring. This attack initiates the cleavage of the amide bond and opening of the ring, again forming inactive penicilloic acid derivatives. In a forced degradation study, flucloxacillin showed 20.15% degradation under alkaline stress conditions (0.001 N NaOH). nih.gov Kinetic studies have further elucidated this process, showing that the reaction rate has a fractional first-order dependence on the concentration of both flucloxacillin and hydroxide ions.
Photolytic Degradation Processes
Photostability is a crucial parameter for drugs that may be exposed to light during manufacturing, storage, or administration. According to forced degradation studies conducted under International Conference on Harmonization (ICH) guidelines, flucloxacillin exhibits high stability under photolytic stress. nih.govnih.gov When subjected to a combination of UV and fluorescent light in a photostability chamber, both in solution (acidic, neutral, and basic) and in the solid state, the drug was found to be stable. nih.gov This indicates that light exposure is not a significant pathway for the degradation of flucloxacillin.
Thermal Decomposition Characteristics
The thermal stability of flucloxacillin is dependent on the conditions, particularly whether the drug is in a solid state or in solution. In the solid form, flucloxacillin is considered stable under thermal stress as per ICH guidelines. nih.govnih.gov However, in aqueous solutions, its degradation is highly temperature-dependent.
Studies simulating clinical use have shown that temperature has a pronounced effect on the stability of flucloxacillin solutions. mdpi.com At refrigerated temperatures (2-8°C), the drug is quite stable. mdpi.com However, as the temperature increases, the rate of degradation accelerates significantly. For instance, in a solution stored for 24 hours, the remaining concentration of flucloxacillin was over 95% at room temperature but decreased to approximately 92% at 33°C and fell below 85% at 37°C. mdpi.com This degradation at physiological temperatures highlights the importance of appropriate storage and handling of flucloxacillin solutions to maintain their potency.
| Temperature (°C) | Remaining Flucloxacillin (%) After 24h | Reference |
|---|---|---|
| Room Temperature | > 95% | mdpi.com |
| 33 | ~ 92-93% | mdpi.com |
| 37 | ~ 81-83% | mdpi.com |
Kinetic Studies of Degradation Processes in Model Systems
Kinetic studies are essential for quantifying the rate of drug degradation and understanding the factors that influence it. The degradation of flucloxacillin in aqueous solutions has been monitored using methods like UV spectrophotometry and high-performance liquid chromatography (HPLC). mdpi.com These studies confirm that the degradation kinetics are strongly influenced by pH and temperature.
| Condition | Percent Degradation | Kinetic Observations | Reference |
|---|---|---|---|
| Acidic Stress (0.001 N HCl) | 27.24% | Degradation occurs via acid-catalyzed hydrolysis of the beta-lactam ring. | nih.gov |
| Alkaline Stress (0.001 N NaOH) | 20.15% | Follows fractional first-order dependence on [OH⁻]. | nih.gov |
| Neutral Hydrolytic Stress | 34.26% | Degradation is significant in aqueous solution. | nih.gov |
| Thermal Stress (Solution at 37°C for 24h) | ~ 17-19% | Rate is highly temperature-dependent. | mdpi.com |
Identification and Characterization of Degradation Products
The degradation of flucloxacillin results in a variety of products stemming from hydrolytic and oxidative pathways. researchgate.netveeprho.comaun.edu.eg Due to its susceptibility to moisture, flucloxacillin can readily degrade in aqueous solutions and even in solid form under high humidity conditions. orientjchem.orgnih.gov The identification and characterization of these degradants are critical for ensuring the quality and safety of flucloxacillin-containing pharmaceuticals. researchgate.net
A range of analytical techniques are employed to separate and identify these degradation products. High-performance liquid chromatography (HPLC) is a predominant method for analysis, often coupled with mass spectrometry (LC-MS) to elucidate the structures of unknown impurities. nih.govresearchgate.netunesp.br Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also used for detailed characterization. researchgate.net Studies have successfully identified and synthesized numerous degradation impurities, allowing for their use as reference standards in quality control processes. researchgate.net For instance, a recent study characterized eight previously unknown impurities in flucloxacillin using high-resolution mass spectrometry. nih.gov
Flucloxacillin Penicilloic Acid Formation
The principal degradation pathway for flucloxacillin, like other penicillins, is the hydrolytic cleavage of the amide bond in the four-membered β-lactam ring. researchgate.net This irreversible reaction leads to the formation of Flucloxacillin Penicilloic Acid, a biologically inactive metabolite. researchgate.netncl.ac.uk This compound is a major and commonly identified degradation product in stability studies and is often listed as a specified impurity in pharmacopeial monographs. veeprho.comncl.ac.uk The formation of penicilloic acid is a primary indicator of flucloxacillin degradation. researchgate.net
| Compound Name | Alternate Name | Molecular Formula | Molecular Weight | Formation Pathway |
|---|---|---|---|---|
| Flucloxacillin Penicilloic Acid | Flucloxacillin EP Impurity A | C19H19ClFN3O6S | 471.9 g/mol | Hydrolysis of β-lactam ring |
Other Hydrolytic and Oxidative Byproducts
Beyond the formation of penicilloic acid, flucloxacillin can degrade into several other byproducts through various hydrolytic and oxidative reactions. veeprho.comaun.edu.eg The impurity profile of flucloxacillin can be complex, including side-chain related products, isomers, and polymers. nih.govveeprho.com
Metabolically, flucloxacillin can undergo oxidation, primarily mediated by cytochrome P450 enzymes in the liver. researchgate.net This process can lead to the formation of hydroxylated metabolites, such as 5'-hydroxymethylflucloxacillin (5-OH-FX). researchgate.net This metabolite can subsequently be hydrolyzed to form its corresponding penicilloic acid, 5'-hydroxymethylflucloxacillin penicilloic acid (5-OH-PA). researchgate.net
Forced degradation studies under specific oxidative conditions have identified other byproducts. For example, oxidation by alkaline hexacyanoferrate(III) results in the formation of corresponding carboxylic acids. aun.edu.eg Other identified degradation products and process-related impurities include penilloic acids, penicillamide derivatives, and glycine (B1666218) analogs. researchgate.net Polymerized impurities have also been detected, which are of particular concern as they have been linked to allergic reactions. nih.gov
| Compound Name / Type | Details | Formation Pathway |
|---|---|---|
| 5'-hydroxymethylflucloxacillin (5-OH-FX) | A known human metabolite. nih.gov | Cytochrome P450-mediated oxidation. researchgate.net |
| 5'-hydroxymethylflucloxacillin Penicilloic Acid (5-OH-PA) | Hydrolytic product of 5-OH-FX. | Hydrolysis of the β-lactam ring of 5-OH-FX. researchgate.net |
| Polymerized Impurities | Three distinct polymerized impurities of flucloxacillin have been characterized. nih.gov | Polymerization, especially in humid and hot environments. nih.gov |
| Flucloxacillin Penilloic Acids | Also known as Flucloxacillin EP Impurity B. synzeal.com | Rearrangement following hydrolysis. researchgate.net |
| Flucloxacillin Penicillamide | Also known as Flucloxacillin EP Impurity E. researchgate.net | Degradation. researchgate.net |
| Flucloxacillin Glycine Analog | Also known as Flucloxacillin EP Impurity F. researchgate.net | Degradation/Synthesis byproduct. researchgate.net |
Metabolism and Biotransformation Pathways in Vitro and Enzymatic Studies
Role of Cytochrome P450 Enzymes (CYP450) in Flucloxacillin (B1213737) Metabolism
Non-renal clearance of flucloxacillin is predominantly facilitated by the cytochrome P450 (CYP450) superfamily of enzymes through oxidative metabolism. nih.gov These enzymes are central to the biotransformation of flucloxacillin into its primary metabolites. The metabolism of flucloxacillin exhibits significant interindividual variability, which is thought to reflect the varied expression of the CYP enzymes responsible for its hydroxylation. nih.gov
Research utilizing recombinant human CYP enzymes and pooled human liver microsomes (HLM) has identified several specific isoforms that participate in the metabolism of flucloxacillin. nih.govnih.gov
Studies have demonstrated that CYP3A4 and CYP3A7 are the isoforms with the highest specific activity in catalyzing the 5'-hydroxylation of flucloxacillin. nih.govnih.gov CYP2C9 also plays a significant role, while CYP2C8 contributes to a lesser extent. nih.govnih.gov At higher substrate concentrations (100 μM), minor activities have also been observed with CYP1A1, CYP1A2, CYP2E1, CYP2J2, and CYP3A5. nih.gov The significant variability in the hepatic expression of CYP3A4, CYP3A7, and CYP2C9 may influence the rate of metabolite formation and contribute to differing susceptibilities to flucloxacillin-induced liver injury. nih.govnih.gov
| CYP450 Isoform | Relative Activity in Flucloxacillin Metabolism | Reference |
|---|---|---|
| CYP3A4 | High | nih.govnih.gov |
| CYP3A7 | High | nih.govnih.gov |
| CYP2C9 | Moderate to Significant | nih.govnih.gov |
| CYP2C8 | Low | nih.govnih.gov |
| CYP1A1, CYP1A2, CYP2E1, CYP2J2, CYP3A5 | Low to Minor (at high substrate concentrations) | nih.gov |
The principal mechanism of CYP450-mediated metabolism of flucloxacillin is enzymatic hydroxylation. nih.govnih.gov This biotransformation process involves the oxidation of the flucloxacillin molecule, a reaction that requires an NADPH-generating system and molecular oxygen. mdpi.com
The primary reaction is the 5'-hydroxylation of the isoxazolyl ring, which converts flucloxacillin into its major oxidative metabolite, 5'-hydroxymethylflucloxacillin. nih.govmdpi.com This metabolic conversion is considered a bioactivation step, as the resulting metabolite has been shown to be more cytotoxic to certain cell types, such as biliary epithelial cells, than the parent drug. nih.govnih.gov The entire cascade begins with the binding of flucloxacillin to the ferric iron of the CYP enzyme, initiating the oxidative process. nih.gov
Identification and Characterization of Major Metabolites in In Vitro Systems
In vitro experimental systems, including human liver microsomes, recombinant CYP enzymes, and various cell lines, have been crucial for identifying and characterizing the metabolites of flucloxacillin. nih.govncl.ac.uk
The predominant oxidative metabolite identified in multiple in vitro systems is 5'-hydroxymethylflucloxacillin (also referred to as 5-OH-FX). nih.govresearchgate.net Studies using human liver microsomes and recombinant CYP3A4 have consistently shown the formation of this metabolite, which has been characterized using analytical techniques such as chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.govacs.org The production of 5'-hydroxymethylflucloxacillin is primarily catalyzed by CYP3A4 and is considered a key step in the drug's metabolic pathway. mdpi.comnih.govresearchgate.net However, it is noteworthy that one study using human liver microsomes, recombinant CYP isoforms, and rat B13/H cells did not confirm the formation of 5'-hydroxymethylflucloxacillin, instead detecting flucloxacillin penicilloic acid as the major metabolite. ncl.ac.uk
Besides oxidative metabolism, flucloxacillin can undergo hydrolysis of its β-lactam ring, leading to the formation of penicilloic acids. researchgate.netresearchgate.net The main hydrolytic products are the penicilloic acid of flucloxacillin (FX-PA) and the penicilloic acid of 5'-hydroxymethylflucloxacillin (5-OH-PA). researchgate.netresearchgate.net
One investigation using CYP-expressing bactosomes identified two products as the 5R and 5S stereoisomers of flucloxacillin penicilloic acid. ncl.ac.uk The formation of these products occurred with CYP3A4, CYP2C8, and CYP2C9 bactosomes and, importantly, was also observed in the absence of the NADPH-regenerating system, suggesting a non-oxidative, hydrolytic pathway rather than a direct result of CYP450 catalytic activity. ncl.ac.uk
Induction of Metabolic Enzymes by Flucloxacillin in Experimental Models
Flucloxacillin has been shown to act as an inducer of drug-metabolizing enzymes in various experimental models. researchgate.netamazonaws.com This induction can alter the metabolism of both flucloxacillin itself and co-administered drugs.
In vitro studies have demonstrated that flucloxacillin can cause a dose-dependent induction of CYP3A4 and P-glycoprotein (MDR1) mRNA. eurekaselect.comnih.gov This effect was observed in human LS 180 colorectal adenocarcinoma cells and was confirmed in primary human hepatocytes. eurekaselect.comnih.gov The underlying mechanism for this induction is believed to be the activation of the nuclear pregnane (B1235032) X receptor (PXR), a key transcriptional regulator of many drug-metabolizing enzymes and transporters. researchgate.neteurekaselect.com
Further evidence comes from studies in rat models, where oral administration of flucloxacillin led to an increased metabolism of midazolam, a known CYP3A4 substrate. eurekaselect.comnih.gov A translational study using 3D spheroids of primary human hepatocytes also reported that flucloxacillin caused a concentration-dependent induction of several CYP enzymes, including CYP3A4, CYP2B6, CYP2C9 (mRNA and protein), and CYP2C19 (mRNA and activity). researchgate.net
| Experimental Model | Enzymes/Proteins Induced | Proposed Mechanism | Reference |
|---|---|---|---|
| Human LS 180 colorectal adenocarcinoma cells | CYP3A4, P-glycoprotein (MDR1) | Activation of Pregnane X Receptor (PXR) | eurekaselect.comnih.gov |
| Primary human hepatocytes | CYP3A4, P-glycoprotein (MDR1) | Activation of Pregnane X Receptor (PXR) | eurekaselect.comnih.gov |
| Rat models (in vivo) | CYP3A4 (inferred from increased midazolam metabolism) | Not specified, consistent with PXR activation | eurekaselect.comnih.gov |
| 3D Spheroid of Primary Human Hepatocytes | CYP3A4, CYP2B6, CYP2C9, CYP2C19 | Activation of Pregnane X Receptor (PXR) | researchgate.net |
Environmental Fate and Transformation of Flucloxacillin
Persistence and Degradation in Abiotic Environmental Compartments (e.g., Water, Soil)
The persistence of flucloxacillin (B1213737) in the environment is determined by its susceptibility to various degradation processes. In abiotic compartments such as water and soil, hydrolysis and photodegradation are the primary mechanisms governing its breakdown.
Hydrolysis, the cleavage of chemical bonds by the addition of water, is a significant degradation pathway for β-lactam antibiotics like flucloxacillin. The strained β-lactam ring in the flucloxacillin molecule is susceptible to cleavage, leading to the inactivation of its antibacterial properties. The rate of hydrolysis is influenced by factors such as pH and temperature.
Studies on the degradation of flucloxacillin sodium in aqueous solutions have shown that the compound is unstable, with the β-lactam ring being readily hydrolyzed. This degradation can be influenced by the presence of other substances in the water. For instance, the stability of flucloxacillin sodium in aqueous solutions of glucose and fructose (B13574) is similar to that in pure water. However, in the presence of urea (B33335) and thiourea, the degradation changes abruptly. orientjchem.org
The pH of the aqueous environment plays a critical role in the rate of hydrolysis. Research on reconstituted flucloxacillin oral suspensions demonstrated that the breakdown of flucloxacillin sodium is time-dependent and varies with the type of water used for reconstitution and the storage temperature. The degradation of flucloxacillin is generally faster at higher temperatures. For instance, in one study, the breakdown was greatest at room temperature (31-33 °C) compared to refrigeration (4-6 °C). researchgate.net
Table 1: Percentage Breakdown of Flucloxacillin Sodium in Reconstituted Suspensions Under Different Storage Conditions After 8 Days
| Water for Reconstitution | Room Temperature (31-33 °C) | Refrigeration (4-6 °C) | In a Bowl of Water (26-27 °C) |
|---|---|---|---|
| Commercial Bottled Water | 22.40% | 9.90% | 15.90% |
| Distilled Water | 29.14% | 18.0% | 28.80% |
| Tap Water | 25.0% | 14.60% | 25.10% |
| Commercial Sachet Water | 25.0% | 10.17% | 22.50% |
Photodegradation, or the breakdown of compounds by light, is another important process that can contribute to the removal of pharmaceuticals from aquatic environments. The rate and extent of photodegradation depend on the chemical structure of the compound, the intensity and wavelength of light, and the presence of other substances in the water that can act as photosensitizers.
While general studies on the photodegradation of antibiotics in aquatic environments are available, specific research detailing the kinetics and byproducts of flucloxacillin photodegradation is limited. For many antibiotics, photodegradation can be a significant removal pathway in sunlit surface waters. bohrium.comnih.gov The process can involve direct photolysis, where the molecule itself absorbs light and undergoes transformation, or indirect photolysis, which is mediated by reactive species like hydroxyl radicals and singlet oxygen generated by photosensitizers present in the water, such as dissolved organic matter. bohrium.com Without specific studies on flucloxacillin, its susceptibility to photodegradation and the nature of its photoproducts in the environment remain largely uncharacterized.
Sorption and Mobility in Soil Matrices
The fate of flucloxacillin in soil is significantly influenced by sorption processes, which dictate its mobility and bioavailability. Sorption refers to the binding of a substance to soil particles. The extent of sorption is typically quantified by the soil-water partition coefficient (Kd). nih.gov High sorption leads to lower mobility, meaning the compound is less likely to leach into groundwater or be transported via surface runoff. Conversely, low sorption results in higher mobility. d-nb.info
Factors influencing the sorption of antibiotics to soil include the physicochemical properties of the antibiotic (e.g., charge, hydrophobicity) and the characteristics of the soil (e.g., organic matter content, clay content, pH). d-nb.info For many antibiotics, sorption is a key factor in their environmental persistence. nih.gov
Identification of Environmental Transformation Products
When flucloxacillin degrades in the environment, it is converted into various transformation products. Identifying these products is important as they may retain some of the parent compound's biological activity or have their own toxicological effects.
The primary degradation pathway for flucloxacillin in aqueous environments is the hydrolysis of the β-lactam ring, leading to the formation of flucloxacillin penicilloic acid. ncl.ac.uk In the context of human metabolism, several metabolites of flucloxacillin have been identified, including 5'-hydroxymethylflucloxacillin (5-OH-FX), 5'-hydroxymethylflucloxacillin-penicilloic acid (5-OH-PA), and flucloxacillin-penicilloic acid (FX-PA). nih.govresearchgate.net It is plausible that similar transformation products could be formed in the environment through microbial or abiotic processes.
One study on the oxidation of flucloxacillin by alkaline hexacyanoferrate(III) identified byproducts such as ammonium (B1175870) ion and carbon dioxide, suggesting that under certain oxidative conditions, more extensive degradation of the molecule can occur. aun.edu.eg However, comprehensive studies identifying the full range of flucloxacillin transformation products in various environmental matrices like soil and surface water are currently lacking.
Impact on Microbial Communities in Environmental Systems (excluding resistance development)
The introduction of antibiotics into the environment can have significant impacts on the structure and function of natural microbial communities, which play crucial roles in nutrient cycling and organic matter decomposition. nih.gov These impacts can occur even at low environmental concentrations.
Given that flucloxacillin is an antibacterial agent, its presence in soil and water could potentially alter the composition and function of the native microbial communities. However, without targeted research, the specific nature and magnitude of these effects remain speculative.
Advanced Computational and Theoretical Studies of Flucloxacillin
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how flucloxacillin (B1213737) interacts with its primary targets, the Penicillin-Binding Proteins (PBPs), as well as other proteins.
The antibacterial activity of flucloxacillin stems from its ability to inhibit PBPs, which are essential enzymes in the synthesis of the bacterial cell wall. mdpi.com Molecular docking studies help to elucidate the specific interactions between flucloxacillin and the active sites of various PBPs. These studies have shown that the β-lactam ring of flucloxacillin is the key reactive moiety, forming a covalent bond with a serine residue in the active site of the PBP, thereby inactivating the enzyme. plos.org
The affinity of flucloxacillin for different PBPs can vary, which can influence its spectrum of activity. For instance, in Streptococcus pneumoniae, the inhibitory concentrations (IC50) of flucloxacillin for different PBPs have been determined, highlighting its preferential binding to certain PBPs over others.
| Penicillin-Binding Protein (PBP) | IC50 (µM) |
|---|---|
| PBP1a | 11.04 |
| PBP1b | - |
| PBP2a | 2.008 |
| PBP2b | 1.954 |
| PBP2x | - |
| PBP3 | - |
Data sourced from a study on β-lactam selectivity for PBPs in Streptococcus pneumoniae D39. A hyphen indicates that the value was not determined or reported in the cited study. researchgate.net
Beyond its primary antibacterial targets, computational studies have explored the interactions of flucloxacillin with other proteins, which can be relevant for understanding its broader biological effects, including adverse drug reactions.
14-3-3 Proteins: Molecular modeling has predicted that flucloxacillin can covalently bind to Lys50 within the phospho-binding pocket of 14-3-3 proteins. nih.govnih.gov This interaction is predicted to cause a steric clash with other key residues, such as Arg57 and Arg132, which could potentially block the binding of 14-3-3 proteins to their signaling partners. nih.govnih.gov Given the role of 14-3-3 proteins in regulating numerous cellular processes, this interaction could have significant downstream functional consequences. nih.gov
Liver Carboxylesterase 1 (CES1): Computational modeling has also been used to investigate the binding of flucloxacillin to human liver carboxylesterase 1. nih.gov These studies have identified three potential binding sites at lysine residues (Lys258, Lys376, and Lys537) that are distant from the enzyme's catalytic triad (Glu354, Ser221, and His468) and the ligand-binding pocket. nih.govnih.gov While covalent binding at these sites may not directly impact the primary catalytic function of CES1, it is hypothesized that such modifications could alter the protein's conformation, potentially leading to changes in its substrate specificity or activity. nih.gov
| Protein | Predicted Binding Site(s) | Potential Functional Implication |
|---|---|---|
| 14-3-3 Protein | Lys50 | Steric clash with Arg57 and Arg132, potentially blocking interaction with signaling partners. nih.govnih.gov |
| Liver Carboxylesterase 1 | Lys258, Lys376, Lys537 | Potential conformational changes that may alter substrate specificity or activity. nih.govnih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. These simulations can offer valuable insights into the conformational flexibility of flucloxacillin and its target proteins, as well as the kinetics of their binding.
While specific MD simulation studies detailing the binding and dissociation kinetics of flucloxacillin with PBPs are not extensively available in the public domain, the principles of such simulations are well-established for other β-lactam antibiotics. plos.orgrsc.org These simulations can model the entire process of the antibiotic approaching the active site, forming a non-covalent complex, and subsequently forming the covalent acyl-enzyme intermediate. By calculating the free energy changes along this pathway, the kinetics of binding (kon) and dissociation (koff) can be estimated. Such studies are crucial for understanding the efficiency of PBP inactivation and the duration of the inhibitory effect.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These properties, including the distribution of electron density and the energies of molecular orbitals, are fundamental to a molecule's reactivity.
While specific quantum chemical studies on flucloxacillin are limited in the available literature, research on structurally similar penicillins, such as oxacillin (B1211168), provides insights into the electronic properties that are likely shared by flucloxacillin. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For penicillins, the electron density of the HOMO is often localized on the sulfur atom and the β-lactam ring, while the LUMO is typically spread over the β-lactam and thiazolidine (B150603) rings. nih.gov This distribution of orbitals is consistent with the known reactivity of the β-lactam ring.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For penicillins, the carbonyl oxygen of the β-lactam ring is typically an area of negative electrostatic potential, making it a site for interaction with positively charged residues in the PBP active site.
| Quantum Chemical Property | Significance for Flucloxacillin (by analogy to other penicillins) |
|---|---|
| HOMO Energy | Indicates the electron-donating capacity, relevant for initiating reactions. nih.gov |
| LUMO Energy | Indicates the electron-accepting capacity, relevant for nucleophilic attack on the β-lactam ring. nih.gov |
| HOMO-LUMO Gap | A measure of chemical reactivity and stability. nih.gov |
| Molecular Electrostatic Potential | Reveals the charge distribution and sites for electrostatic interactions with target proteins. nih.gov |
Predicting Reactivity and Stability
The chemical reactivity and stability of flucloxacillin, a β-lactam antibiotic, are critical determinants of its therapeutic efficacy and shelf-life. Computational and theoretical studies offer powerful tools to predict these properties, providing insights into the molecule's behavior under various conditions. The inherent instability of the β-lactam ring is a primary focus of these investigations. orientjchem.org
The stability of flucloxacillin is significantly influenced by environmental factors such as temperature, pH, and the type of solvent or reconstitution medium. researchgate.netsemanticscholar.org Studies have shown that flucloxacillin's stability decreases as temperature increases. For instance, reconstituted flucloxacillin suspensions are considerably more stable under refrigeration (4-6 °C) compared to room temperature (31-33 °C). researchgate.netsemanticscholar.org After 24 hours at 33°C, over 92% of the drug may remain, but this can drop to less than 85% at 37°C. researchgate.net Long-term storage at freezing temperatures is also a key consideration for preanalytical sample stability in therapeutic drug monitoring, with -70°C being optimal for preserving the compound's integrity. nih.gov
Theoretical models can predict the kinetics of flucloxacillin degradation. The breakdown often follows specific rate orders (zero, first, or second order), which can be determined by monitoring the concentration of the drug over time under different storage conditions. researchgate.net For example, the percentage of degradation in reconstituted oral suspensions has been quantified, showing significant differences based on the type of water used for reconstitution and the storage temperature. researchgate.net
Table 1: Percentage Breakdown of Reconstituted Flucloxacillin Sodium After 8 Days Under Various Conditions
| Reconstitution Water | Room Temperature (RT: 31-33 °C) | Refrigeration (RF: 4-6 °C) | Bowl of Water (BW: 26-27 °C) |
|---|---|---|---|
| Commercial Bottled Water | 22.40% | 9.90% | 15.90% |
| Distilled Water | 29.14% | 18.00% | 28.80% |
| Tap Water | 25.00% | 14.60% | 25.10% |
| Commercial Sachet Water | 25.00% | 10.17% | 22.50% |
Data sourced from a study on the stability of reconstituted flucloxacillin oral suspensions. researchgate.net
Computational approaches, such as those based on Density Functional Theory (DFT), can be used to calculate molecular properties that correlate with reactivity. These methods can elucidate the electronic structure of flucloxacillin, identifying sites susceptible to nucleophilic or electrophilic attack. The primary site of reactivity is the carbonyl carbon of the β-lactam ring, which is susceptible to hydrolysis, leading to the opening of the ring and inactivation of the antibiotic. orientjchem.org This hydrolysis results in the formation of flucloxacillin penicilloic acid. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Flucloxacillin Derivativesimrpress.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For flucloxacillin, QSAR models can be developed to predict the antibacterial potency of its derivatives, guiding the synthesis of new analogues with improved efficacy, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
A QSAR study involves several key steps:
Data Set Selection: A series of flucloxacillin derivatives with measured antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each derivative. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. jbclinpharm.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed biological activity. jbclinpharm.orgnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and prevent overfitting. researchgate.netnih.gov
For antibacterial agents, QSAR studies have shown that properties like hydrophobicity and the presence of specific functional groups can significantly influence activity. mdpi.com In the context of flucloxacillin derivatives, a QSAR model might reveal that modifying the acylamino side chain could enhance binding to penicillin-binding proteins (PBPs) or improve resistance to β-lactamase enzymes. For instance, a hypothetical QSAR study might identify descriptors related to the size and electronic properties of substituents on the phenyl ring of the side chain as being critical for activity.
**Table 2: Hypothetical QSAR Model for Flucloxacillin Derivatives against *S. aureus***
| Descriptor | Coefficient | Interpretation |
|---|---|---|
| LogP (Hydrophobicity) | +0.25 | Increased hydrophobicity is positively correlated with antibacterial activity. |
| HOMO Energy (eV) | -0.15 | A lower energy of the highest occupied molecular orbital is favorable for activity. |
| Steric Parameter (MR) | +0.08 | Increased molar refractivity (related to volume) of a specific substituent is beneficial. |
| Dipole Moment (Debye) | -0.11 | A lower overall dipole moment is correlated with higher potency. |
This table represents a hypothetical model illustrating the types of descriptors and relationships that a QSAR study on flucloxacillin derivatives might uncover. It is for illustrative purposes only.
The ultimate goal of such models is to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This in silico screening approach can significantly reduce the time and cost associated with drug discovery. researchgate.net
In Silico Approaches for Predicting Chemical Degradation Pathways
In silico (computer-based) methods are increasingly used to predict the degradation of pharmaceutical compounds, providing valuable insights for stability testing and impurity profiling. scribd.combohrium.com For flucloxacillin, these approaches can forecast the formation of degradation products under various stress conditions (e.g., acidic, basic, oxidative).
These predictive systems typically rely on knowledge-based expert systems that contain a curated database of chemical transformation rules derived from experimentally observed reactions. scribd.combohrium.com Software applications like Zeneth can predict degradation products by applying these transformation rules to the structure of the parent drug. scribd.com
The prediction process for flucloxacillin would involve:
Inputting the Structure: The 2D structure of flucloxacillin is entered into the software.
Applying Transformation Rules: The system identifies functional groups within the flucloxacillin molecule (e.g., β-lactam ring, amide linkage, thioether) that are susceptible to degradation. It then applies relevant transformation rules, such as hydrolysis, oxidation, or rearrangement.
Generating Potential Products: The software generates a list of potential degradation products.
For flucloxacillin, the most anticipated degradation pathway is the hydrolysis of the β-lactam ring. orientjchem.org This reaction is readily predicted by in silico systems and leads to the formation of the corresponding penicilloic acid. researchgate.net Other potential degradation pathways that could be predicted include epimerization at C-6 and cleavage of the amide side chain. The cytochrome P450-mediated hydroxylation of flucloxacillin to 5-hydroxymethyl-flucloxacillin is another metabolic pathway that can be considered in more advanced biological degradation models. researchgate.net
Table 3: Predicted Degradation Pathways for Flucloxacillin
| Condition/Mechanism | Key Transformation | Primary Degradation Product |
|---|---|---|
| Hydrolysis (Acidic/Basic/Neutral) | Cleavage of β-lactam ring | Flucloxacillin Penicilloic Acid |
| Metabolic (e.g., CYP-mediated) | Hydroxylation of isoxazole methyl group | 5-Hydroxymethyl-flucloxacillin |
| Further Hydrolysis | Cleavage of β-lactam ring in metabolite | Penicilloic acid of 5-hydroxymethyl-flucloxacillin |
This table summarizes key degradation pathways for flucloxacillin that can be predicted using in silico approaches based on known chemical and metabolic reactions. researchgate.net
While these predictive tools are powerful, their accuracy depends on the comprehensiveness of the underlying knowledge base. scribd.com Continuous development and refinement of these systems by incorporating new experimental data enhance their predictive capabilities, aiding in the faster elucidation of degradation pathways for pharmaceuticals like flucloxacillin. scribd.combohrium.com
Derivatization and Chemical Modification of Flucloxacillin for Research Purposes
Synthesis of Chemically Modified Flucloxacillin (B1213737) Analogues for SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of flucloxacillin influences its antibacterial efficacy. These studies involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified. The primary focus of these modifications is the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) core, as this moiety is a key determinant of the drug's antibacterial spectrum and its stability against bacterial β-lactamase enzymes.
The isoxazolyl group within the side chain of flucloxacillin is critical for its resistance to penicillinase. The bulky nature of this group provides steric hindrance, protecting the labile β-lactam ring from enzymatic hydrolysis. SAR studies often explore modifications to this isoxazolyl moiety and the attached phenyl ring. For instance, altering the substituents on the phenyl ring can modulate the electronic and steric properties of the side chain, which in turn affects the binding affinity of the antibiotic to penicillin-binding proteins (PBPs) in bacteria.
Key modifications in the synthesis of flucloxacillin analogues for SAR studies include:
Substitution on the Phenyl Ring: The presence and nature of halogen atoms on the phenyl ring are crucial. Flucloxacillin has a chlorine and a fluorine atom. Analogues with different halogen substitutions (e.g., dichloro as in dicloxacillin, or monochloro as in cloxacillin) exhibit varied antibacterial potencies and pharmacokinetic profiles. The synthesis of novel analogues might involve introducing other electron-withdrawing or electron-donating groups to probe their impact on activity.
Modification of the Isoxazole Ring: Alterations to the 5-methyl group on the isoxazole ring can influence the steric bulk and, consequently, the β-lactamase stability. Replacing the methyl group with other alkyl or functional groups can provide insights into the optimal steric requirements for PBP binding and resistance to enzymatic degradation.
Changes to the Linker: The carboxamido linker that connects the isoxazolylphenyl moiety to the 6-APA nucleus is also a target for modification. While significant changes here can be synthetically challenging, subtle alterations can affect the molecule's conformation and its interaction with the PBP active site.
The synthesis of these analogues typically starts from 6-APA, which is acylated with a correspondingly modified isoxazolyl carboxylic acid chloride. The resulting semisynthetic penicillins are then purified and their antibacterial activity is assessed, often by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria.
| Analogue Type | Modification Site | Rationale for Modification | Potential Impact on Activity |
| Phenyl Ring Variants | Halogen and other substituents | To investigate the influence of electronic and steric effects on PBP binding. | Altered antibacterial spectrum and potency. |
| Isoxazole Ring Variants | 5-Alkyl group | To probe the steric requirements for β-lactamase stability. | Changes in resistance to enzymatic degradation. |
| Linker Variants | Carboxamido group | To modify the conformational properties of the side chain. | Varied binding affinity to PBPs. |
Preparation of Flucloxacillin-Conjugates for Biochemical Probes
The preparation of flucloxacillin-conjugates is a vital strategy for creating biochemical probes to investigate the molecular mechanisms underlying its therapeutic and adverse effects. These probes are particularly useful for studying the immunogenicity of flucloxacillin, as the covalent binding of the drug to host proteins is a key step in initiating an immune response.
Flucloxacillin, like other β-lactam antibiotics, is chemically reactive and can act as a hapten by covalently modifying proteins, primarily on the side chains of lysine residues. This process of haptenation makes the protein appear foreign to the immune system, triggering an allergic reaction in susceptible individuals. To study these phenomena, researchers synthesize flucloxacillin-protein conjugates in vitro.
Commonly used carrier proteins for creating these conjugates include:
Human Serum Albumin (HSA): As the most abundant protein in human plasma, HSA is a physiologically relevant target for haptenation by flucloxacillin in vivo.
Ovalbumin (OVA): This protein is often used as a model carrier for immunization studies in animals to generate flucloxacillin-specific antibodies.
The synthesis of these conjugates typically involves incubating flucloxacillin with the carrier protein under physiological conditions (e.g., pH 7.4, 37°C). The reactive β-lactam ring of flucloxacillin opens and forms a stable amide bond with the ε-amino group of lysine residues on the protein surface. The extent of this modification, known as the hapten density, can be controlled by adjusting the molar ratio of flucloxacillin to the protein and the incubation time.
Once synthesized, these flucloxacillin-protein conjugates serve as valuable biochemical probes for:
Generating specific antibodies: Immunizing animals with flucloxacillin-OVA conjugates allows for the production of polyclonal or monoclonal antibodies that can specifically recognize the flucloxacillin-haptenated protein. These antibodies are crucial for developing immunoassays to detect flucloxacillin-modified proteins in patient samples.
Studying immune cell activation: Flucloxacillin-HSA conjugates can be used in in vitro cell culture experiments to stimulate T-cells from allergic patients, helping to elucidate the cellular mechanisms of flucloxacillin-induced hypersensitivity. For instance, studies have shown that the administration of a flucloxacillin-HSA conjugate to HLA-B*57:01 transgenic mice can induce a specific immune response, providing an animal model to study this adverse drug reaction. google.com
The characterization of these conjugates is critical and typically involves techniques such as mass spectrometry to confirm the covalent modification and to identify the specific lysine residues that have been modified.
| Conjugate Component | Purpose in Biochemical Probe | Example Application |
| Flucloxacillin | Hapten | Elicits an immune response when conjugated to a carrier. |
| Carrier Protein (e.g., HSA, OVA) | Immunogenic scaffold | Presents the hapten to the immune system. |
Impurity Profiling and Synthesis of Reference Standards
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For flucloxacillin, these impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). The presence of these impurities can affect the quality, safety, and efficacy of the drug. Therefore, their thorough characterization is essential for quality control.
The synthesis of these impurities as pure reference standards is a critical step in this process. These standards are required for the validation of analytical methods used to detect and quantify the impurities in bulk flucloxacillin and its formulations.
Common impurities of flucloxacillin that have been identified and synthesized as reference standards include:
Penicilloic acids of Flucloxacillin: These are formed by the hydrolytic cleavage of the β-lactam ring. This is a major degradation pathway for penicillins in aqueous solutions.
Penilloic acids of Flucloxacillin: These are isomers of penicilloic acids and are also formed during degradation.
Flucloxacillin glycine (B1666218) analog: This impurity can be formed during the synthesis process.
Polymerized impurities: Flucloxacillin can undergo polymerization, and these polymeric impurities have been implicated in allergic reactions. bohrium.comnih.gov
The synthesis of these reference standards often involves mimicking the conditions that lead to their formation. For example, the penicilloic acids can be synthesized by treating flucloxacillin with a mild base to promote the hydrolysis of the β-lactam ring. The synthesized impurities are then purified, typically using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC), and their structures are confirmed using a combination of analytical techniques, including:
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the detailed chemical structure.
Infrared (IR) spectroscopy: To identify functional groups.
Once purified and characterized, these compounds can be used as reference standards in analytical methods, such as HPLC, to accurately identify and quantify the corresponding impurities in flucloxacillin samples. bohrium.comresearchgate.net A study utilizing liquid chromatography tandem ion trap/time-of-flight mass spectrometry (LC-MS) successfully identified eight unknown impurities in flucloxacillin, including three polymerized impurities. bohrium.comnih.gov
| Impurity Name | Origin | Method of Synthesis as Reference Standard | Analytical Characterization |
| Penicilloic acids of Flucloxacillin | Degradation | Mild basic hydrolysis of flucloxacillin. bohrium.comresearchgate.net | HPLC, LC-MS, NMR, IR |
| Penilloic acids of Flucloxacillin | Degradation | Isomerization of penicilloic acids. bohrium.comresearchgate.net | HPLC, LC-MS, NMR, IR |
| Flucloxacillin glycine analog | Synthesis | Specific synthetic route. bohrium.comresearchgate.net | HPLC, LC-MS, NMR, IR |
| Polymerized impurities | Degradation | Controlled polymerization of flucloxacillin. bohrium.comnih.gov | LC-MS |
Q & A
Q. What are the established methods for synthesizing 6-aminopenicillanic acid (6-APA) from penicillin G, and what key parameters influence yield?
The enzymatic hydrolysis of penicillin G to 6-APA involves penicillin acylase under optimized conditions. Critical parameters include pH (optimal range: 7.5–8.0), temperature (37–45°C), and enzyme-substrate ratio. Central Composite Design (CCD) can systematically optimize these variables, as demonstrated in studies achieving >80% yield by adjusting reaction time and substrate concentration . Subcritical water oxidation with oxidants like H₂O₂ or K₂S₂O₈ has also been explored for degradation analysis, achieving up to 83.54% TOC removal under 250°C and 60 minutes .
Q. How does flucloxacillin’s mechanism of action against methicillin-sensitive Staphylococcus aureus (MSSA) differ from other β-lactam antibiotics?
Flucloxacillin, a penicillinase-resistant β-lactam, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Unlike broader-spectrum β-lactams, its narrow spectrum targets MSSA due to structural modifications that resist staphylococcal β-lactamase degradation. Comparative clinical studies show similar efficacy to cefazolin but higher rates of adverse events (e.g., phlebitis, nausea) due to physicochemical properties affecting tolerability .
Q. What analytical techniques are recommended for quantifying 6-APA purity in enzymatic hydrolysis processes?
High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for quantifying 6-APA. Purity validation should include nuclear magnetic resonance (NMR) for structural confirmation and ion chromatography to detect secondary ions (e.g., nitrite, sulfate) formed during degradation. For industrial-scale processes, real-time pH monitoring and thermogravimetric analysis ensure batch consistency .
Advanced Research Questions
Q. How can researchers address contradictions in clinical data comparing flucloxacillin and cefazolin for MSSA bacteremia?
Discrepancies in adverse event (AE) rates (e.g., 13% flucloxacillin discontinuation vs. 0% for cefazolin ) require propensity score matching to control for confounders like age, comorbidities, and treatment duration. Stratified analysis of AE severity (e.g., CTCAE ratings) and multicenter trials with larger cohorts (n > 200) can reduce selection bias. Additionally, pharmacokinetic/pharmacodynamic (PK/PD) modeling may clarify differences in drug exposure and toxicity thresholds .
Q. What methodological considerations are critical when designing in vitro studies to assess drug-drug interactions (DDIs) involving flucloxacillin?
Key considerations include:
- Model systems : Use human hepatocytes or CYP3A4-transfected cell lines to evaluate enzyme induction.
- Concentration ranges : Test supra-therapeutic doses (up to 500 µM) to identify off-target effects.
- Endpoint selection : Measure changes in posaconazole concentration (normalized to dose) to quantify flucloxacillin’s impact on CYP450 activity .
- Controls : Include dicloxacillin as a comparator to differentiate class-specific effects .
Q. What statistical approaches are appropriate for analyzing propensity score-matched cohorts in antibiotic adverse event studies?
Use inverse probability weighting (IPW) or nearest-neighbor matching to balance covariates. For non-normal AE severity data (e.g., ordinal CTCAE grades), employ Mann-Whitney U tests or quantile regression. Sensitivity analyses (e.g., Rosenbaum bounds) should assess robustness to unmeasured confounding. Reporting effect sizes (e.g., Cohen’s d) with 95% confidence intervals enhances interpretability .
Data Contradiction Analysis
Q. Why do some studies report comparable efficacy between flucloxacillin and cefazolin despite divergent AE profiles?
Efficacy equivalence in MSSA bacteremia (e.g., similar 90-day mortality ) may reflect shared β-lactam mechanisms. However, AE disparities arise from flucloxacillin’s higher tissue irritation potential and oxidative metabolite formation. Researchers must distinguish between effectiveness (real-world outcomes) and efficacy (controlled trial results) by conducting pragmatic trials with patient-reported outcome measures (PROMs) .
Methodological Tables
Table 1. Key Parameters for Enzymatic 6-APA Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.5–8.0 | ↑ Enzyme activity |
| Temperature | 37–45°C | ↑ Reaction rate |
| Substrate conc. | 50–100 mM | ↓ Substrate inhibition |
| Oxidant (H₂O₂) | 0.1–0.5 M | ↑ TOC removal |
Table 2. Adverse Event Comparison: Flucloxacillin vs. Cefazolin
| AE Type | Flucloxacillin (%) | Cefazolin (%) | p-value |
|---|---|---|---|
| Phlebitis | 33 | 7 | <0.001 |
| Nausea | 33 | 13 | 0.012 |
| Discontinuation | 13 | 0 | 0.019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
